2-Acetyl-7-methoxybenzofuran

Catalog No.
S661706
CAS No.
43071-52-9
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-7-methoxybenzofuran

CAS Number

43071-52-9

Product Name

2-Acetyl-7-methoxybenzofuran

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanone

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3

InChI Key

MUUMFANQVPWPFY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC

Synonyms

1-(7-Methoxybenzofuran-2-yl)ethanone; 2-Acetyl-7-methoxybenzo[b]furan; 7-Methoxy-2-benzofuranyl Methyl Ketone

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC

For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

2-Acetyl-7-methoxybenzofuran is a chemical compound with the molecular formula C₁₁H₁₀O₃, and it has a molecular weight of approximately 190.198 g/mol. This compound is characterized by its unique structure, which includes a benzofuran moiety substituted with an acetyl group and a methoxy group. It appears as a solid, typically in the form of pale yellow to greyish-yellow crystals or powder, with a melting point of around 93°C and a boiling point of 180°C at reduced pressure .

, including:

  • Acylation Reactions: The introduction of the acetyl group can be achieved through acylation methods, where acetic anhydride or acetyl chloride is used.
  • Cyclization Reactions: Cyclization processes are crucial for forming the benzofuran structure from simpler precursors .
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.

Research indicates that 2-acetyl-7-methoxybenzofuran exhibits various biological activities. Some studies suggest potential anti-inflammatory and antioxidant properties. The compound has been evaluated for its effects on cellular pathways involved in oxidative stress and inflammation, indicating its potential utility in therapeutic applications .

Several methods have been reported for synthesizing 2-acetyl-7-methoxybenzofuran:

  • Condensation Reactions: One common approach involves the condensation of 2-acetylphenol with methylene compounds under acidic conditions.
  • One-Pot Synthesis: A more efficient method may involve one-pot reactions combining multiple steps, including cyclization and acylation, to yield the desired product directly from simpler starting materials.
  • Use of Catalysts: Transition metal catalysts can enhance reaction rates and selectivity during synthesis .

2-Acetyl-7-methoxybenzofuran finds applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory therapies.
  • Fragrance Industry: The compound may be utilized in perfumery due to its aromatic properties.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules and derivatives .

Studies investigating the interactions of 2-acetyl-7-methoxybenzofuran with biological systems have shown promising results. It has been noted for its ability to modulate various signaling pathways related to inflammation and oxidative stress. Further research is necessary to elucidate its mechanisms of action and potential therapeutic targets .

Several compounds share structural similarities with 2-acetyl-7-methoxybenzofuran, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-AcetylfuranContains a furan ring instead of benzofuranOften used in flavoring agents
2-Acetyl-5-methoxybenzofuranMethoxy group at position five on the benzofuran ringDifferent biological activity profile
6-Acetyl-7-methoxybenzofuranAcetyl group at position sixPotentially different pharmacological effects

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique positioning of substituents in 2-acetyl-7-methoxybenzofuran that may influence its reactivity and biological activity .

Molecular Formula: C₁₁H₁₀O₃
IUPAC Name: 1-(7-methoxy-1-benzofuran-2-yl)ethanone
CAS Number: 43071-52-9

Key Physical Properties:

PropertyValue
Melting Point94–96 °C
Boiling Point180 °C / 15 mmHg
Density~1.1752 g/cm³
Refractive Index~1.5854
AppearanceWhite to amber solid

Structural Formula:

      O     / \   /     \  |       |  |       |---OCH₃ (at position 7)   \     /     \_/     |   COCH₃ (at position 2)

Synthetic Methodologies for 2-Acetyl-7-methoxybenzofuran Derivatives

Multicomponent Reaction Strategies in Benzofuran Core Formation

Multicomponent reactions (MCRs) are efficient for constructing the benzofuran scaffold, enabling rapid assembly of complex derivatives:

  • Condensation Approach:
    The condensation of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid has been utilized to generate polyfunctional benzofuran derivatives in a single step, highlighting the power of MCRs for core construction.
  • Base-Catalyzed Cyclization:
    The Rap–Stoermer reaction, catalyzed by triethylamine, couples α-haloketones with substituted salicylaldehydes, affording benzofuran derivatives in high yields (81–97%).
  • Copper-Catalyzed Alkyne Cyclization:
    Copper chloride or copper iodide catalyzes the cyclization of ortho-hydroxyaldehydes, amines, and alkynes in eco-friendly deep eutectic solvents, delivering benzofurans with diverse substitution patterns in yields up to 91%.

Table 1: Representative Multicomponent Strategies

MethodKey ReactantsCatalyst/BaseYield (%)
Condensation (MCR)Acetovanillone, glyoxal, Meldrum's60–90
Rap–Stoermer Reactionα-Haloketone, salicylaldehydeTriethylamine81–97
Copper-catalyzed Cyclizationo-Hydroxyaldehyde, alkyne, amineCuCl / CuI, DBU70–91

Catalytic Systems for Regioselective Functionalization

Transition-metal catalysis and base-mediated reactions are central to the regioselective functionalization of the benzofuran core:

  • Transition-Metal Catalysis:
    Palladium- and copper-based catalysts are widely used for cross-coupling and cyclization, enabling the introduction or modification of acetyl and methoxy groups at specific positions.
  • Base-Mediated Cyclization:
    Potassium tert-butoxide or DBU can promote intramolecular cyclization of o-bromobenzylvinyl ketones, facilitating the selective formation of the benzofuran ring.
  • Catalyst-Free Approaches:
    Some protocols employ catalyst-free, one-pot reactions (e.g., condensation of aryl ketones with benzaldehydes followed by alkylation), offering atom economy and operational simplicity.

Table 2: Catalytic Systems for Benzofuran Functionalization

Catalyst/SystemReaction TypeRegioselectivity ControlExample Yield (%)
Pd/Cu (Heck/Suzuki)Cross-couplingSubstituent position control45–93
Triethylamine/DBUBase-catalyzed cyclizationOrtho-selectivity81–97
Catalyst-freeOne-pot condensationSubstituent pattern defined33–84

Post-Synthetic Modification Approaches for Structural Diversification

After core construction, 2-acetyl-7-methoxybenzofuran derivatives can be further diversified via:

  • Sulfonation and Amidation:
    Sulfonation at the 4-position using chlorosulfonic acid (0 °C) followed by amidation with 2-methoxyethylamine yields sulfonamide derivatives, expanding the compound’s pharmacophore diversity.
  • Halogenation:
    Bromination of the acetyl group in chloroform at 25 °C introduces halogen functionality, facilitating further cross-coupling or nucleophilic substitution.
  • Oxidation/Reduction:
    The acetyl group can be oxidized to carboxylic acids (e.g., with potassium permanganate) or reduced to alcohols (e.g., with lithium aluminum hydride), tailoring the electronic and steric properties of the molecule.
  • Substitution Reactions:
    Methoxy groups can be replaced with other functionalities under acidic or nucleophilic conditions, enabling access to a broader array of derivatives.

Table 3: Post-Synthetic Modification Examples

ModificationReagent/ConditionProduct TypeYield (%)
SulfonationChlorosulfonic acid, 0 °C4-sulfonyl chloride~100
Amidation2-Methoxyethylamine, TEASulfonamide51
BrominationBr₂, chloroform, 25 °C2-bromoacetyl derivative51
OxidationKMnO₄, CrO₃Carboxylic acid/ketone
ReductionLiAlH₄, NaBH₄Alcohol

Research Findings and Biological Relevance

  • Bioactivity:
    2-Acetyl-7-methoxybenzofuran and its derivatives exhibit antioxidant and anti-inflammatory activities, attributed to the electron-donating methoxy group and the lipophilic acetyl moiety.
  • Pharmacological Interest:
    These compounds serve as building blocks for the synthesis of more complex pharmacophores, including inhibitors of human uric acid transporter 1 and potential anticancer agents.
  • Structure–Activity Relationships:
    Substituent patterns on the benzofuran ring significantly influence biological activity, with electron-donating groups generally enhancing both reactivity and bioactivity.

Summary Table: Key Data for 2-Acetyl-7-methoxybenzofuran

ParameterValue/Comment
Molecular Weight190.20
Melting Point94–96 °C
SolubilityOrganic solvents
Major ReactivityElectrophilic substitution, oxidation, reduction, halogenation
Key ApplicationsBioactive compound synthesis, building block for drug discovery

Structural Image

Figure: 2D structure of 2-acetyl-7-methoxybenzofuran (PubChemLite)

Gaps in Current Understanding

While structural analogs like 2-methoxy-4-vinylphenol demonstrate potent anti-inflammatory effects through NF-κB and MAPK pathway modulation [4], direct evidence for 2-acetyl-7-methoxybenzofuran’s cytokine regulatory activity remains absent in available literature. The compound’s benzofuran core shares electronic characteristics with phenolic anti-inflammatory agents, suggesting hypothetical potential to suppress cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) [7]. However, no experimental data validate these mechanisms for the specific compound.

Apoptosis Induction in Neoplastic Cell Lines

Lack of Direct Evidence

Current search results contain no studies investigating 2-acetyl-7-methoxybenzofuran’s effects on apoptotic pathways in cancer models. Related naphthoquinones like 2-methoxy-6-acetyl-7-methyljuglone induce ROS-dependent apoptosis in A549 lung carcinoma cells [5], but structural differences limit extrapolation to the benzofuran derivative.

Bacterial Ribosomal Targeting and Antimicrobial Mechanisms

Broad-Spectrum Antibacterial Activity

Against Gram-positive pathogens, 2-acetyl-7-methoxybenzofuran exhibits minimum inhibitory concentrations (MIC) of 6.25–12.5 μg/mL for Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus cereus [6]. While the exact mechanism remains uncharacterized, preliminary structure-activity relationships suggest the acetyl group disrupts peptidoglycan crosslinking, analogous to β-lactam antibiotics. The methoxy substituent may enhance membrane permeability through lipid bilayer interactions.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

43071-52-9

Wikipedia

2-Acetyl-7-methoxybenzofuran

Dates

Last modified: 08-15-2023

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